3-Cyano-5-cyclopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-cyclopropoxybenzamide is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzamide core
Preparation Methods
The synthesis of 3-Cyano-5-cyclopropoxybenzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
3-Cyano-5-cyclopropoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in radical cascade reactions, which are fundamental synthetic methods to forge chemical bonds and structurally intricate organic molecules . These reactions often involve the use of common reagents such as oxime esters and are conducted under mild conditions, such as visible-light-mediated photocatalysis . The major products formed from these reactions include acylated phenanthridine derivatives and other polyheterocyclic compounds .
Scientific Research Applications
3-Cyano-5-cyclopropoxybenzamide has a wide range of scientific research applications. In medicinal chemistry, it serves as a precursor for the synthesis of biologically active compounds, including anticancer agents . It has been shown to possess antiproliferative activity against various cancer cell lines, making it a promising candidate for drug development . Additionally, this compound is used in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals . In materials science, it can be utilized in the preparation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-5-cyclopropoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, it has been found to induce cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of survivin, a protein that plays a crucial role in cell division and apoptosis regulation . By reducing survivin expression, this compound promotes the degradation of other inhibitor of apoptosis proteins (IAPs), leading to increased apoptosis and reduced cancer cell proliferation .
Comparison with Similar Compounds
3-Cyano-5-cyclopropoxybenzamide can be compared with other similar compounds, such as 3-cyanopyridines and cyanoacetamide derivatives. These compounds share the cyano group (-CN) as a common structural motif and exhibit similar reactivity in various chemical reactions . this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Similar Compounds
- 3-Cyanopyridines
- Cyanoacetamide derivatives
- 2-Aminobenzonitriles
Properties
CAS No. |
1243452-41-6 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-cyano-5-cyclopropyloxybenzamide |
InChI |
InChI=1S/C11H10N2O2/c12-6-7-3-8(11(13)14)5-10(4-7)15-9-1-2-9/h3-5,9H,1-2H2,(H2,13,14) |
InChI Key |
PKIHGLMMCQQARG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.